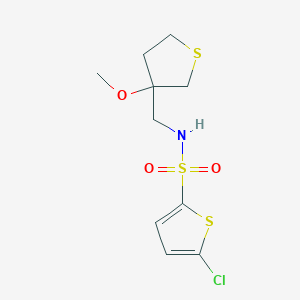

5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, involves various strategies . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that it has a molecular weight of 327.86, but additional properties such as melting point, boiling point, solubility, and stability would require further investigation.科学的研究の応用

Topical Ocular Hypotensive Activity

This compound, as part of a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, has been evaluated for topical ocular hypotensive activity, particularly in glaucoma models. Modifications of the 5-substituents aimed to optimize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris, which is crucial for glaucoma treatment effectiveness (Prugh et al., 1991).

Antiviral Activity

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, stemming from 4-chlorobenzoic acid, showcased certain compounds' anti-tobacco mosaic virus activity. This indicates potential antiviral applications for related compounds, suggesting a broad spectrum of activity that could extend to various viral infections (Chen et al., 2010).

Urease Inhibition and Antibacterial Properties

Thiophene sulfonamide derivatives have shown significant urease inhibition activity, with implications for treating conditions caused by urease-producing bacteria. These compounds also displayed antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Noreen et al., 2017).

Cytotoxicity Against Cancer Cell Lines

The cytotoxic properties of certain sulfonamide compounds against various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma, have been studied, suggesting potential applications in cancer treatment (Arsenyan et al., 2016).

Antioxidant Activities

Compounds within this class have been evaluated for their antioxidant activities, with some showing prominent activity against acetylcholinesterase enzyme, highlighting their potential in treating oxidative stress-related diseases (Fatima et al., 2013).

将来の方向性

The future directions for research on 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide are not specified in the retrieved data. Given its classification as a thiophene derivative, it may be of interest in the development of new pharmaceuticals or materials, as thiophene derivatives are known to exhibit a variety of biological activities and applications .

作用機序

Mode of Action

The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The resulting changes could include alterations in the conformation or activity of the target molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-defined. Given its structural features, it might be involved in sulfur-related metabolic pathways. More research is needed to confirm this and identify other potentially affected pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, which is influenced by these properties, is also unknown. The compound’s solubility in DMSO and methanol suggests it might be absorbed in the body to some extent .

Result of Action

It’s possible that it could have a range of effects depending on the specific targets it interacts with and the biochemical pathways it affects .

特性

IUPAC Name |

5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQCYWBRJJYSCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)

![4-Ethyl-5-fluoro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2838701.png)

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2838706.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone](/img/structure/B2838707.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2838711.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2838713.png)

![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)